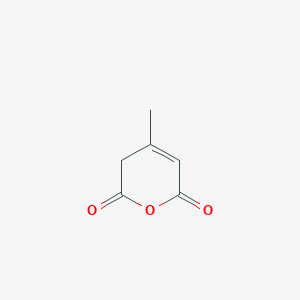

2H-Pyran-2,6(3H)-dione, 4-methyl-

描述

Contextual Significance within the Pyranone Chemical Class

Pyranones are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and a carbonyl group. wikipedia.org They exist as two primary isomers: 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone). wikipedia.org 2H-Pyran-2,6(3H)-dione, 4-methyl- belongs to the 2-pyrone family, which are structurally classified as lactones (cyclic esters). wikipedia.org

The pyran ring is a fundamental structure in chemistry and biology. For instance, the pyranose form is the basis for most carbohydrates, including glucose, which forms essential polysaccharides like starch and cellulose. vedantu.com The broader pyranone class is found in numerous natural products and serves as a crucial scaffold for developing molecules with diverse applications. vedantu.comnih.gov These applications span from pharmaceuticals, where pyran-based molecules are investigated as antimicrobial, antiviral, and anticancer agents, to material sciences. vedantu.comresearchgate.net In the realm of materials, certain pyranone derivatives exhibit bright fluorescence, making them useful as emissive materials in the development of Organic Light-Emitting Devices (OLEDs). researchgate.net

Historical Perspective and Evolution of Research on Pyran-2,6-diones

The study of pyran-2,6-diones is linked to their acyclic acid anhydride (B1165640) counterparts. The parent compound, glutaconic anhydride (2H-Pyran-2,6(3H)-dione), was first prepared as early as 1890. researchgate.netnist.gov For a considerable time, its precise structure was a subject of discussion. However, research conducted in the early 1980s established that in non-polar solvents, it exists predominantly in its dioxo-tautomer form, which is the 2H-pyran-2,6(3H)-dione structure. researchgate.netrsc.org This period of research also highlighted the synthetic utility of glutaconic anhydride, particularly its use as a dienophile in Diels-Alder reactions to create complex polycyclic structures. researchgate.netrsc.org

The evolution of research on pyranones has been marked by the development of increasingly sophisticated synthetic methods. Early preparations often involved the pyrolysis of coumalic acid salts. orgsyn.org Over the decades, the focus has shifted towards creating a wide variety of substituted pyranones. This is driven by the need to access novel molecular frameworks for drug discovery and materials science. nih.gov The synthesis of substituted pyran-2,6-diones, like the 4-methyl derivative, is part of this broader trend, enabling chemists to fine-tune the molecule's properties for specific applications. biosynth.com

Current Research Landscape and Academic Relevance of Substituted 2H-Pyran-2,6(3H)-diones

The academic relevance of substituted 2H-pyran-2,6(3H)-diones remains high, with contemporary research exploring their synthesis and application in multiple domains. A significant area of interest is the inherent instability and valence isomerism of the 2H-pyran ring, which can exist in equilibrium with its open-chain dienone form. nih.govresearchgate.net Understanding the factors that influence this equilibrium, such as substitution patterns and solvent effects, is crucial for controlling the reactivity and application of these compounds. nih.gov

Recent research emphasizes the development of novel, efficient, and environmentally friendly synthetic protocols. researchgate.netnih.gov The use of multicomponent reactions and sustainable catalysts to build the pyran ring system is a prominent theme. nih.govencyclopedia.pub These modern synthetic strategies allow for the creation of complex and diverse libraries of pyranone derivatives.

From an application perspective, substituted pyranones are valuable precursors and active molecules. They are used as key intermediates in the synthesis of pharmaceuticals. biosynth.com For example, a patent from the 1970s described substituted 2H-pyran-2,6(3H)-dione derivatives as being useful for inhibiting the symptoms of allergic reactions by preventing the release of mediators like histamine. justia.com More recent studies have identified novel pyranone derivatives isolated from endophytic fungi that exhibit moderate cytotoxic activity against human leukemia cell lines, highlighting their potential in oncology research. nih.gov The versatility of the pyranone scaffold continues to inspire the synthesis of new bioactive molecules for a range of therapeutic targets. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-3H-pyran-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMVLFICHAFVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306419 | |

| Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67116-19-2 | |

| Record name | 3-Methylglutaconic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067116192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLGLUTACONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SNI7394H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Structural Elucidation of 2h Pyran 2,6 3h Dione, 4 Methyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed molecular structure can be assembled.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. For 2H-Pyran-2,6(3H)-dione, 4-methyl-, also known as 3-methylglutaric anhydride (B1165640), the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.2 | d | ~6-7 |

| H-3, H-5 | ~2.5-2.9 | m | |

| H-4 | ~3.0 | m |

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure of 2H-Pyran-2,6(3H)-dione, 4-methyl- gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbons of the anhydride group appear at a significantly downfield shift due to the strong deshielding effect of the attached oxygen atoms.

The spectrum of the parent compound, glutaric anhydride, shows signals for the carbonyl carbons and the methylene (B1212753) carbons of the ring. chemicalbook.comspectrabase.com In the case of the 4-methyl derivative, an additional signal for the methyl carbon is observed, along with shifts in the signals of the ring carbons due to the methyl substituent.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-2, C-6) | ~170 |

| CH₂ (C-3, C-5) | ~40-50 |

| CH (C-4) | ~30-35 |

| CH₃ | ~20 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms in a molecule. mdpi.com A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For 2H-Pyran-2,6(3H)-dione, 4-methyl-, COSY would show correlations between the methine proton at C-4 and the methylene protons at C-3 and C-5, as well as between the C-4 proton and the methyl protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2H-Pyran-2,6(3H)-dione, 4-methyl- is dominated by the characteristic absorptions of the cyclic anhydride functional group.

Cyclic anhydrides exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. spcmc.ac.inmsu.edu For a six-membered ring anhydride like 2H-Pyran-2,6(3H)-dione, 4-methyl-, these bands typically appear in the regions of 1820-1780 cm⁻¹ and 1760-1720 cm⁻¹. The higher frequency band is generally weaker in cyclic anhydrides. spcmc.ac.in The presence of these two strong absorption bands is a clear indicator of the anhydride functionality. Additionally, a strong C-O-C stretching vibration is observed in the region of 1300-1175 cm⁻¹. spcmc.ac.in

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Asymmetric Stretch | 1820 - 1780 | Strong |

| C=O Symmetric Stretch | 1760 - 1720 | Strong |

| C-O-C Stretch | 1300 - 1175 | Strong |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and elucidating the structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. The molecular formula for 2H-Pyran-2,6(3H)-dione, 4-methyl- is C₆H₈O₃, which corresponds to a monoisotopic mass of approximately 128.0473 Da. bldpharm.com HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum provides further structural information. The molecular ion peak (M⁺) would be observed at m/z 128. The fragmentation of cyclic anhydrides can proceed through various pathways, including the loss of CO and CO₂. libretexts.orgchemguide.co.uklibretexts.org Common fragments for 2H-Pyran-2,6(3H)-dione, 4-methyl- would include ions resulting from the loss of these neutral molecules, as well as cleavage of the pyran ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.orglibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds in a mixture and identifies them based on their mass-to-charge ratio. In the analysis of pyran derivatives, GC-MS is instrumental for both qualitative and quantitative assessments.

The process begins with the introduction of a sample into the gas chromatograph, where it is vaporized. An inert gas, such as helium or nitrogen, carries the vaporized sample through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification.

Following separation in the GC, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, typically by electron impact, causing the molecules to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint.

For instance, the analysis of various pyran derivatives, including those related to 2H-Pyran-2,6(3H)-dione, 4-methyl-, often involves GC-MS to confirm the structure of synthesized compounds and to identify products from reactions or pyrolytic decompositions. growingscience.comchromatographyonline.com The fragmentation patterns observed in the mass spectrum provide crucial information about the molecular weight and the presence of specific functional groups and structural motifs within the molecule.

A typical GC-MS analysis of a pyran derivative might involve a temperature program where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. chromatographyonline.com For example, a program could start at 50°C and ramp up to 280°C. chromatographyonline.com The resulting chromatogram would show distinct peaks corresponding to each separated compound, and the mass spectrum of each peak would be used for identification by comparing it to spectral libraries or by manual interpretation.

Table 1: Illustrative GC-MS Parameters for Pyran Derivative Analysis

| Parameter | Value |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5MX) |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 50°C (hold 2 min), ramp to 280°C at 5°C/min, hold for 20 min |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole |

This table presents a generalized set of parameters and may vary depending on the specific analyte and instrumentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

For compounds like 2H-Pyran-2,6(3H)-dione, 4-methyl- and its derivatives, UV-Vis spectroscopy can provide valuable information about the presence of chromophores, which are the parts of the molecule that absorb light. The pyran ring system, with its conjugated double bonds and carbonyl groups, acts as a chromophore.

The UV-Vis spectrum of a pyran derivative will typically show absorption bands corresponding to different electronic transitions, such as π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically less intense, involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen atom of a carbonyl group) to a π* antibonding orbital.

The position and intensity of these absorption bands can be influenced by the solvent and the presence of various substituents on the pyran ring. For example, the synthesis and characterization of metal complexes with pyran-dione ligands often involve UV-Vis spectroscopy to study the coordination of the ligand to the metal ion. researchgate.netorientjchem.org The complexation can lead to shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in the molar absorptivity.

Table 2: Typical UV-Vis Absorption Data for Pyran Derivatives

| Compound Type | Transition | Wavelength Range (nm) |

| Simple Pyran-diones | n → π | 280 - 350 |

| π → π | 200 - 280 | |

| Metal Complexes of Pyran-diones | Ligand-to-Metal Charge Transfer | 350 - 500 |

This table provides a general overview; specific values depend on the exact structure and solvent.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is considered the gold standard for determining the definitive solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be constructed. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

For pyran derivatives, X-ray crystallography has been instrumental in elucidating their conformations. For example, studies have shown that the 4H-pyran ring can adopt various conformations, such as a "flattened-boat" or a boat conformation. nih.govbohrium.com In some derivatives, the cyclohexene (B86901) ring fused to the pyran ring may adopt an unsymmetrical half-boat conformation. nih.gov

The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of molecules in the solid state and can influence the physical properties of the material. nih.gov For instance, in the crystal structure of some pyran derivatives, molecules are linked through intermolecular hydrogen bonds to form layered structures. nih.gov

Table 3: Selected Crystallographic Data for a Pyran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1335.4 |

| Z | 4 |

This table presents example data and will vary for different crystalline compounds.

Advanced Characterization Techniques (e.g., SEM, EDX for Metal Complexes)

In addition to the primary spectroscopic and crystallographic methods, advanced characterization techniques are often employed to gain further insights into the properties of materials, particularly metal complexes of pyran derivatives.

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images of its morphology and topography. For metal complexes, SEM can reveal information about the particle size, shape, and surface features of the synthesized material.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM. When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of the elements present. EDX analysis detects these X-rays, allowing for the elemental composition of the sample to be determined. This is particularly useful for confirming the presence of the metal and other elements in the coordination complex.

The characterization of metal complexes of ligands derived from pyran-diones often includes SEM and EDX analysis to confirm the morphology and elemental composition of the synthesized complexes. researchgate.net For example, studies on cobalt, copper, and mercury complexes of a 6-methyl-2H-pyran-2,4(3H)-dione derivative utilized these techniques. researchgate.net Similarly, the structural and magnetic properties of a Co(PPh₃)Cl₂ metal complex were investigated using SEM and EDX. researchgate.net

These advanced techniques, in conjunction with other methods, provide a comprehensive understanding of the structural and compositional properties of these important classes of compounds.

Computational and Theoretical Studies on 2h Pyran 2,6 3h Dione, 4 Methyl and Pyranone Derivatives

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to understanding its chemical nature.

Semi-Empirical Methods (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Method 3), provide a computationally efficient approach to approximate molecular electronic structure. wikipedia.orgwikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules. wikipedia.orgnih.gov PM3, a re-parameterization of the AM1 method, utilizes two Gaussian functions for the core repulsion function and treats parameter values as optimizable during the parameterization process. wikipedia.orgnih.gov

The PM3 method has been employed to predict the optimized geometries of various heterocyclic systems. ias.ac.in For instance, in the study of tautomerization processes, PM3 calculations have been used to estimate the geometries of transition states and activation energies for hydrogen shifts. ias.ac.in This method is implemented in various computational chemistry software packages, including MOPAC, Gaussian, and SPARTAN. wikipedia.org The utility of PM3 extends to modeling the optimal structures of small ligands for further computational analysis, such as in combination with Density Functional Theory (DFT). nih.gov

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. bohrium.com This method is used to compute various parameters, including dipole moment, bond lengths, dihedral angles, total energy, and heat of formation. nih.gov DFT calculations, often using functionals like B3LYP combined with basis sets such as 6–311++G(d,p), are employed to optimize the structural geometries of compounds in their ground state. nih.gov

For pyranone derivatives, DFT analysis is instrumental in examining reactivity and stability. nih.gov It allows for the determination of nucleophilic and electrophilic sites within the molecules. nih.gov The method has been successfully applied to a variety of pyran derivatives to gain insights into their stability and reactivity, showing good agreement between theoretical and experimental findings. bohrium.com

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgpearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the stability and reactivity of a molecule. youtube.com A larger HOMO-LUMO gap generally indicates greater stability. youtube.com

In the context of pyranone derivatives, the energies of the HOMO, LUMO, and the corresponding energy gap are calculated using methods like DFT. nih.gov These calculations provide a detailed picture of the orbitals involved in chemical reactions. researchgate.net For many pyran derivatives, the HOMO and LUMO are located on the pyran ring itself, indicating its central role in the molecule's reactivity. scifiniti.comscifiniti.com The analysis of these frontier orbitals helps in understanding charge transfer within the molecule and identifying reactive sites. bohrium.com

| Compound Type | Computational Method | Key Findings |

| Pyridone Systems | PM3 | Prediction of optimized transition state geometries and activation energies for tautomerization. ias.ac.in |

| Pyranone Derivatives | DFT (B3LYP/6–311++G(d,p)) | Examination of reactivity, stability, and determination of nucleophilic and electrophilic sites. nih.gov |

| Pyran Derivatives | DFT (B3LYP/6–311++G(d,p)) | Investigation of electronic properties, including HOMO-LUMO energy gap and molecular electrostatic potential. bohrium.com |

| Pyranone Derivatives | DFT | Calculation of HOMO and LUMO energies and the energy gap to assess stability. nih.gov |

| Pyranone Derivative | DFT/B3LYP/6-311G** | HOMO and LUMO are located on the pyran ring. scifiniti.comscifiniti.com |

Prediction of Spectroscopic Parameters (e.g., IR, NMR)

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Theoretical FT-IR spectra can be calculated at the optimized geometries of molecules using DFT methods. nih.gov For instance, the vibrational spectra of pyranone derivatives have been calculated and compared with experimental FTIR spectra to confirm molecular structures. nih.gov

Similarly, computational chemistry can be used to predict NMR spectra. While not explicitly detailed in the provided context for 2H-Pyran-2,6(3H)-dione, 4-methyl-, the general capability of methods like DFT to predict NMR chemical shifts is well-established in the field of computational chemistry. These predictions are valuable for assigning experimental NMR signals and verifying the proposed structures of complex molecules.

Molecular Modeling and Docking Simulations for Biological Interactions

Beyond understanding the intrinsic properties of a molecule, computational methods are extensively used to predict how a molecule might interact with biological targets, a crucial step in drug discovery.

Prediction of Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to evaluate the binding energies and interaction modes of small molecules (ligands) within the active site of a biological target, such as a protein. nih.gov

Understanding Interactions with Enzymes and Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a protein. These methods are crucial in drug discovery and design, providing detailed information about binding affinities, conformational changes, and the key amino acid residues involved in the interaction.

While specific docking studies on 2H-Pyran-2,6(3H)-dione, 4-methyl- are not extensively documented in publicly available literature, research on analogous pyran derivatives provides a clear framework for how such an analysis would be conducted and the nature of the expected findings. For instance, studies on various 4H-pyran derivatives have demonstrated their potential to inhibit enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer and inflammation research. nih.govnih.gov

In a typical molecular docking study, the three-dimensional structure of the target enzyme is obtained from a protein data bank. The ligand, in this case, 2H-Pyran-2,6(3H)-dione, 4-methyl-, would be computationally "docked" into the active site of the enzyme. The simulation software then calculates the most favorable binding poses and estimates the binding energy, which is a measure of the affinity between the ligand and the enzyme.

Molecular dynamics simulations can further refine these findings by simulating the dynamic behavior of the ligand-enzyme complex over time, providing insights into the stability of the interaction and the role of solvent molecules. For example, MD simulations on thieno[3,2-c]pyran analogs interacting with SIRT6 and COX-2 have been used to examine conformational changes in the enzymes upon ligand binding and to assess the stability of the resulting protein-drug complex. youtube.com

Illustrative Data from Molecular Docking of Pyran Derivatives:

| Compound/Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyran derivative 6 | Cyclooxygenase-2 (COX-2) | -10.9 | Not specified |

| Pyran derivative 11 | Cyclooxygenase-2 (COX-2) | -9.8 | Not specified |

| Pyran derivative 12 | Cyclooxygenase-2 (COX-2) | Not specified | Not specified |

| Pyran derivative 13 | Cyclooxygenase-2 (COX-2) | Not specified | Not specified |

| 4H-Pyran derivative 4d | Cyclin-dependent kinase 2 (CDK2) | Not specified | Ala144, Asp145, Leu148 |

| 4H-Pyran derivative 4k | Cyclin-dependent kinase 2 (CDK2) | Not specified | Ala144, Asp145, Leu148 |

This table is illustrative and based on findings for various pyran derivatives, not specifically 2H-Pyran-2,6(3H)-dione, 4-methyl-. The binding energies and interacting residues would be specific to the particular derivative and enzyme studied. nih.govnih.gov

Prediction of Physicochemical Properties (e.g., pKa Values)

The acid dissociation constant (pKa) is a critical physicochemical property that influences a molecule's behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. Computational methods, particularly those based on Density Functional Theory (DFT), have emerged as reliable tools for predicting pKa values. youtube.comnih.gov

The prediction of pKa for a compound like 2H-Pyran-2,6(3H)-dione, 4-methyl-, which is an anhydride (B1165640), would involve calculating the Gibbs free energy change for its hydrolysis to the corresponding dicarboxylic acid (3-methylglutaric acid) and the subsequent deprotonation steps of the acid. The thermodynamic cycle for these calculations typically involves computing the energies of the species in both the gas phase and in a solvent (usually water), with the solvent effects being modeled using implicit or explicit solvation models. youtube.comnih.gov

Several computational schemes can be employed, including the direct, vertical, and adiabatic approaches, with the adiabatic scheme often providing the most accurate results. nih.gov The choice of the DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311+G(d,p)) is also crucial for the accuracy of the prediction.

Illustrative pKa Prediction Scheme for a Carboxylic Acid using DFT:

| Computational Method | Key Steps | Expected Outcome |

| Adiabatic Scheme with Implicit Solvent Model (e.g., SMD) | 1. Optimize the geometry of the protonated and deprotonated species in the gas phase. 2. Optimize the geometry of the protonated and deprotonated species in the solvent. 3. Calculate the Gibbs free energies of all species. 4. Use the free energies in a thermodynamic cycle to calculate the pKa. | A predicted pKa value with a typical accuracy of within 1-2 pKa units of the experimental value. |

| Inclusion of Explicit Solvent Molecules | In addition to the implicit solvent model, include a few explicit water molecules hydrogen-bonded to the acidic proton and carboxylate group. | Can improve the accuracy of the prediction, especially for molecules with strong hydrogen bonding interactions. |

This table outlines a general methodology. The actual calculated pKa would be a specific numerical value. nih.gov

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the identification of reaction intermediates, transition states, and the calculation of activation energies. For 2H-Pyran-2,6(3H)-dione, 4-methyl-, computational analysis can elucidate the pathways of its formation and its subsequent reactions, such as ring-opening hydrolysis.

The formation of 3-methylglutaric anhydride, an isomer of the target compound, has been studied in the context of metabolic pathways. Computational models have been used to understand the non-enzymatic intramolecular cyclization of 3-methylglutaconyl CoA to form the anhydride. nih.gov

A key area of computational study for cyclic anhydrides is the analysis of their ring-opening reactions. For instance, the hydrolysis of various cyclic anhydrides has been modeled using semi-empirical molecular orbital methods like AM1. nih.gov These studies determine the reaction pathway, locate the transition state geometry (a first-order saddle point on the potential energy surface), and calculate the activation energy for the reaction. The transition state is characterized by having a single imaginary vibrational frequency. nih.gov

The reaction pathway for the hydrolysis of a cyclic anhydride typically involves the approach of a water molecule, the formation of a hydrogen-bonded complex, the weakening of the C-O bond in the anhydride ring, and finally, the breaking of this bond to form the dicarboxylic acid. nih.gov

Illustrative Data for Computational Analysis of Anhydride Ring-Opening:

| Anhydride | Computational Method | Calculated Activation Energy (kcal/mol) | Key Features of the Transition State |

| Succinic Anhydride | AM1 | 47.7 | Elongated C-O ring bond, hydrogen bonding of water to a carbonyl oxygen. |

| Maleic Anhydride | AM1 | 34.3 | Elongated C-O ring bond, hydrogen bonding of water to a carbonyl oxygen. |

| Itaconic Anhydride | AM1 | 45.9 | Elongated C-O ring bond, hydrogen bonding of water to a carbonyl oxygen. |

This table presents data for other cyclic anhydrides to illustrate the type of information obtained from computational analysis of reaction pathways. The values would be specific to the anhydride studied. nih.gov

Antimicrobial Properties

Antibacterial Efficacy Against Bacterial Strains

Derivatives of 2H-pyran-3(6H)-ones have demonstrated significant activity, particularly against Gram-positive bacteria. nih.gov The antibacterial efficacy appears to be influenced by the nature of the substituents at specific positions on the pyran ring. For instance, the presence of phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents has been shown to be beneficial for activity against Gram-positive bacteria. nih.gov The bulkiness of the substituent at the C-2 position has been correlated with greater antibacterial activity. nih.gov

One notable derivative, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one, exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov Another derivative, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one, showed an even lower MIC of 0.75 µg/mL against Streptococcus sp. nih.gov Furthermore, a kojic acid derivative, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4-methylcoumarin-7-yl)carboxamide], displayed significant antibacterial activity against S. aureus with an MIC value of 8 µg/mL, which was superior to the parent compound, kojic acid. researchgate.net This compound also showed efficacy against Enterococcus faecalis and Escherichia coli. researchgate.net

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 |

| 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4-methylcoumarin-7-yl)carboxamide] | Staphylococcus aureus | 8 |

Antifungal Activity

A number of 4-methyl-6-alkyl-α-pyrones have been synthesized and evaluated for their in vitro activity against various pathogenic fungi. nih.gov The antifungal efficacy was found to be dependent on the length of the alkyl chain. While lower homologues were less effective, compounds with longer alkyl chains, such as 4-methyl-6-butyl-α-pyrone, 4-methyl-6-pentyl-α-pyrone, 4-methyl-6-hexyl-α-pyrone, and 4-methyl-6-heptyl-α-pyrone, demonstrated effective inhibition of mycelial growth against all tested fungi. nih.gov These compounds showed an ED50 (the concentration that causes 50% inhibition of mycelial growth) in the range of 15-50 µg/mL. nih.gov

Specifically, 4-methyl-6-hexyl-α-pyrone was identified as the most effective among the tested compounds. nih.gov In a greenhouse setting, a 10% aqueous emulsion of this compound suppressed the development of disease caused by Sclerotium rolfsii in tomato plants by 90-93% after 35 days of treatment compared to untreated infested soil. nih.gov Another pyranone derivative, 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP), has also been noted for its antifungal properties. researchgate.net

| Compound | Fungal Strains | ED50 (µg/mL) |

| 4-methyl-6-butyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani | 15-50 |

| 4-methyl-6-pentyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani | 15-50 |

| 4-methyl-6-hexyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani | 15-50 |

| 4-methyl-6-heptyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani | 15-50 |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of certain pyranone derivatives is thought to be linked to the presence of an α,β-unsaturated enone system within their structure. nih.gov This structural feature is considered essential for their biological activity. It is proposed that this reactive system can participate in Michael addition reactions with biological nucleophiles, such as the thiol groups of amino acids like cysteine, which are present in microbial enzymes and proteins. nih.gov This interaction can lead to the inactivation of essential enzymes, thereby disrupting cellular processes and leading to microbial cell death. The activity of Michael adducts of thiols further supports this hypothesis, as their efficacy may be due to a retro-Michael reaction, which releases the active α,β-unsaturated enone. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Certain pyranone derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties. For instance, the kojic acid derivative (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC) has been shown to strongly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-treated RAW264.7 cells. nih.gov MHNC dose-dependently reduced the secretion of both NO and prostaglandin E2 (PGE2) in these cells. nih.gov This anti-inflammatory effect is mediated through the suppression of a series of upstream signaling cascades involving IκBα, AKT, PDK1, Src, and Syk, which are crucial for the activation of the transcription factor NF-κB. nih.gov

Another synthetic prenylated benzopyran derivative, BP-2, has been identified as a pan-PPAR (peroxisome proliferator-activated receptor) agonist with anti-inflammatory effects. nih.gov In vitro, BP-2 reduced the expression of endothelial intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and fractalkine/CX3CL1 induced by tumor necrosis factor-alpha (TNF-α). nih.gov It also suppressed the activation of p38-MAPK and NF-κB signaling pathways. nih.gov In vivo studies in ob/ob mice showed that BP-2 suppressed the infiltration of T-lymphocytes and macrophages and reduced the levels of proinflammatory markers in the liver and white adipose tissue. nih.gov

Anticancer and Cytotoxic Potentials

Various derivatives of pyranone have been investigated for their anticancer and cytotoxic activities against a range of cancer cell lines. A series of 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones were tested for their antiproliferative effects on human leukemia (HL-60 and NALM-6) and breast adenocarcinoma (MCF-7) cell lines. mdpi.comnih.gov Among these, 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one was found to be the most cytotoxic, with IC50 values of 1.02 µM and 0.27 µM against HL-60 and NALM-6 cells, respectively. mdpi.comnih.gov Further investigation revealed that this compound induced apoptosis in HL-60 cells and caused cell cycle arrest in the G2/M phase. mdpi.comnih.gov

Another class of pyranone derivatives, 4-amino-2H-pyran-2-one (APO) analogs, has also been identified as significant in vitro anticancer agents. nih.gov By modifying the substituents on the pyranone ring, preliminary structure-activity relationships have been established, with several analogs displaying significant tumor cell growth inhibitory activity. nih.gov

Furthermore, a bioactive compound isolated from Euclea crispa, (5E,7E)-4,5,6-trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate, has been shown to inhibit the growth of ovarian cancer cells. nih.gov This compound was found to downregulate anti-apoptotic proteins and upregulate the tumor suppressor protein p53, leading to cell death via the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |

| 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one | HL-60 (Acute promyelocytic leukemia), NALM-6 (Lymphoblastic leukemia) | High cytotoxic activity, induction of apoptosis, G2/M cell cycle arrest |

| 4-Amino-2H-pyran-2-one (APO) analogs | Various tumor cell lines | Significant tumor cell growth inhibitory activity |

| (5E,7E)-4,5,6-trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate | HO-8910 (Ovarian cancer) | Inhibition of cell growth, downregulation of anti-apoptotic proteins, upregulation of p53, activation of caspase-9 |

Anti-Allergic Responses and Mediator Inhibition

Derivatives of 2H-pyran-2,6(3H)-dione have been found to be effective in inhibiting the symptoms of allergic responses resulting from antigen-antibody reactions. google.com These compounds are capable of inhibiting the release and/or formation of pharmacologically active mediators such as histamine, serotonin, and slow-reacting substance of anaphylaxis (SRS-A) from effector cells. google.com This inhibitory action makes them potentially useful in the treatment of various allergic conditions, including allergic ocular diseases, asthma, rhinitis, and urticaria. google.com

A synthetic compound, 4-acetyl-3-methyl-6-(3,4,5-trimethoxyphenyl)pyrano[3,4-c]pyran-1,8-dione (PPY-345), has been evaluated for its anti-asthmatic effects. nih.gov In vitro studies using A549 lung epithelial cells showed that PPY-345 significantly reduced the secretion of CCL11 (Eotaxin), a chemokine involved in eosinophil chemotaxis. nih.gov The mechanism of action involves the suppression of the phosphorylation of signal transducers and activators of transcription 6 (STAT6), although it did not inhibit the translocation of NF-κB. nih.gov In an ovalbumin-induced asthma mouse model, PPY-345 treatment significantly reduced airway hyperreactivity, the total number of cells (including eosinophils, macrophages, and lymphocytes) in the bronchoalveolar lavage fluid, goblet cell hyperplasia, and the levels of ovalbumin-specific IgE in the serum. nih.gov

| Compound/Derivative | Allergic Condition/Model | Mechanism of Action/Effect |

| 2H-pyran-2,6-(3H)-dione derivatives | General allergic responses | Inhibition of histamine, serotonin, and SRS-A release |

| 4-acetyl-3-methyl-6-(3,4,5-trimethoxyphenyl)pyrano[3,4-c]pyran-1,8-dione (PPY-345) | Asthma (in vitro and in vivo models) | Reduced CCL11 secretion, suppression of STAT6 phosphorylation, reduced airway hyperreactivity, decreased inflammatory cell infiltration, reduced IgE levels |

An in-depth examination of the biological activities and mechanistic insights of 2H-Pyran-2,6(3H)-dione, 4-methyl-, and its pyranone derivatives reveals a class of compounds with significant potential in various scientific fields. These molecules have been the subject of extensive research, demonstrating a range of biological effects from herbicidal to pharmacological activities. This article explores the multifaceted nature of these compounds, focusing on their herbicidal properties, enzyme inhibition capabilities, other pharmacological roles, structure-activity relationships, and their natural function as fungal secondary metabolites.

Future Research Directions and Emerging Trends in 2h Pyran 2,6 3h Dione, 4 Methyl Chemistry

Exploration of Unexplored Synthetic Routes and Green Chemistry Approaches

The synthesis of pyran derivatives has traditionally relied on a range of classical organic reactions. However, the future of chemical synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies. For 4-methyl-2H-pyran-2,6(3H)-dione, future synthetic research is expected to focus on several key areas:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, represent a cornerstone of green chemistry. nih.gov The development of novel MCRs for the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione and its derivatives could offer significant advantages in terms of efficiency and waste reduction. nih.govgsconlinepress.com

Sustainable Catalysis: The use of sustainable and reusable catalysts is a critical aspect of green synthesis. Future research will likely explore the use of nanocatalysts, ionic liquids, and solid-supported catalysts for the synthesis of pyranones. nih.gov These catalysts can offer high yields and selectivity under milder reaction conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. gsconlinepress.com The application of microwave-assisted techniques to the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione could provide a more energy-efficient route to this compound. gsconlinepress.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Exploring the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione in a flow system could lead to more reproducible and scalable production methods.

| Synthetic Approach | Potential Advantages for 4-Methyl-2H-pyran-2,6(3H)-dione Synthesis |

| Multicomponent Reactions | Increased atom economy, reduced waste, simplified purification |

| Sustainable Catalysis | Use of reusable catalysts, milder reaction conditions, high yields |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability |

Deeper Mechanistic Elucidation of Novel Reactions and Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For 4-methyl-2H-pyran-2,6(3H)-dione, future mechanistic studies will be crucial for optimizing existing reactions and designing novel transformations. Key areas of investigation will likely include:

Valence Isomerism: 2H-pyrans are known to exist in equilibrium with their open-chain dienone isomers. mdpi.comresearchgate.net A detailed study of the factors influencing this valence isomerism in 4-methyl-2H-pyran-2,6(3H)-dione, such as solvent effects, temperature, and substituent effects, would be highly valuable. researchgate.net

Pericyclic Reactions: Electrocyclization reactions are often involved in the formation of the 2H-pyran ring. mdpi.com Detailed mechanistic investigations, potentially using computational methods, could provide deeper insights into the transition states and reaction pathways of these pericyclic reactions.

Catalytic Cycles: For catalyzed reactions, a detailed understanding of the catalytic cycle is essential for catalyst optimization. Future research should aim to elucidate the precise role of the catalyst in each step of the reaction, from substrate activation to product release. nih.gov

Advanced Computational Modeling for Structure-Function Relationships and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 4-methyl-2H-pyran-2,6(3H)-dione, computational modeling can provide valuable insights into its properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to correlate the structural features of a series of compounds with their biological activity. nih.gov By developing QSAR models for pyranone derivatives, it may be possible to predict the biological activity of 4-methyl-2H-pyran-2,6(3H)-dione and guide the design of more potent analogues. mdpi.com

Molecular Docking: Molecular docking simulations can predict the binding mode of a small molecule to a biological target, such as a protein or enzyme. nih.gov This information can be used to identify potential biological targets for 4-methyl-2H-pyran-2,6(3H)-dione and to design derivatives with improved binding affinity. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com For 4-methyl-2H-pyran-2,6(3H)-dione, DFT studies could provide insights into its reactivity, stability, and potential for use in electronic materials.

| Computational Method | Application to 4-Methyl-2H-pyran-2,6(3H)-dione Research |

| QSAR | Predicting biological activity and guiding lead optimization |

| Molecular Docking | Identifying potential biological targets and predicting binding modes |

| DFT Calculations | Investigating electronic structure, reactivity, and spectroscopic properties |

Identification of New Biological Targets and Therapeutic Potentials

The pyran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. rsc.orgresearchgate.netresearchgate.net This suggests that 4-methyl-2H-pyran-2,6(3H)-dione may also possess interesting biological properties. Future research in this area should focus on:

Screening for Biological Activity: A comprehensive screening of 4-methyl-2H-pyran-2,6(3H)-dione against a diverse range of biological targets is warranted. This could include assays for anticancer, antimicrobial, anti-inflammatory, and antioxidant activity. nih.govmdpi.comnih.govnih.gov

Target Identification and Validation: If biological activity is identified, the next step will be to identify the specific molecular target responsible for this activity. Techniques such as affinity chromatography and proteomics can be employed for this purpose.

Lead Optimization: Once a biological target is identified, medicinal chemistry efforts can be directed towards the synthesis of derivatives of 4-methyl-2H-pyran-2,6(3H)-dione with improved potency, selectivity, and pharmacokinetic properties.

Development of Sustainable and Eco-Friendly Applications

Beyond its potential in medicinal chemistry, 4-methyl-2H-pyran-2,6(3H)-dione and its derivatives may find applications in other areas, particularly those focused on sustainability.

Biorenewable Feedstocks: 4-Hydroxy-2-pyrones are being investigated as potential biorenewable molecules derived from biomass. mdpi.com Future research could explore the production of 4-methyl-2H-pyran-2,6(3H)-dione from renewable resources.

Organic Dyes and Sensors: Pyran-based dyes have shown promise as photoredox catalysts and as components in solar cells and sensors. researchgate.net The photophysical properties of 4-methyl-2H-pyran-2,6(3H)-dione could be investigated to assess its potential in these applications.

Corrosion Inhibitors: Some pyran derivatives have been shown to act as corrosion inhibitors. researchgate.net The potential of 4-methyl-2H-pyran-2,6(3H)-dione to protect metal surfaces from corrosion warrants investigation.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry and potential applications of 4-methyl-2H-pyran-2,6(3H)-dione, paving the way for new discoveries and innovations.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high-purity 4-methyl-2H-pyran-2,6(3H)-dione?

- Methodology : Employ factorial design to systematically evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors, optimizing yield and purity .

- Key Considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) and validate purity using HPLC or GC-MS. Reference NIST thermodynamic data (e.g., ΔrH° values for analogous pyran derivatives) to refine energy inputs .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- GC Analysis : Use polar columns (e.g., DB-Wax) with temperature programming (e.g., 50°C to 250°C at 5°C/min) for separation, as demonstrated in studies of structurally similar pyranones .

- NMR : Prioritize ¹H and ¹³C NMR in deuterated DMSO to resolve tautomeric equilibria. Compare chemical shifts with NIST reference spectra .

Q. What safety protocols are critical when handling 4-methyl-2H-pyran-2,6(3H)-dione?

- Hazards : Classified as acutely toxic (oral, skin) and a respiratory irritant under OSHA HCS .

- Mitigation : Use fume hoods for synthesis, nitrile gloves for skin protection, and emergency eyewash stations. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) be resolved?

- Methodology : Conduct calorimetric studies (e.g., bomb calorimetry) under controlled conditions and compare results with computational predictions (DFT or COSMO-RS). Discrepancies may arise from tautomerism or solvent effects .

- Case Example : NIST reports ΔrH° = -103.3 kJ/mol for hydrogenation of 3,4-dihydro-2H-pyran in hexane, but solvent polarity adjustments may alter reactivity for the 4-methyl derivative .

Q. What experimental designs address stability challenges of this compound under varying pH and temperature?

- Approach : Use response surface methodology (RSM) to model degradation kinetics. Variables include pH (2–12), temperature (25–80°C), and exposure time. Monitor decomposition via UV-Vis or LC-MS .

- Critical Insight : Hydrolysis at acidic pH may yield glutaconic acid derivatives, while alkaline conditions promote ring-opening reactions .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction pathways for derivatives of this compound?

- Workflow : Integrate quantum mechanical calculations (e.g., transition state analysis) with process simulation tools to predict yield and selectivity. Validate with lab-scale batch reactors .

- Future Directions : Autonomous labs with real-time AI adjustments could accelerate parameter optimization by 50–70% .

Q. What strategies reconcile conflicting mechanistic proposals for its reactivity in Diels-Alder reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。